2-(Azepan-2-yl)ethan-1-ol hydrochloride
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Overview
Description
2-(Azepan-2-yl)ethan-1-ol hydrochloride is an organic compound with the molecular formula C8H18ClNO and a molecular weight of 179.69 g/mol . It is a hydrochloride salt of 2-(Azepan-2-yl)ethanol, which is a derivative of azepane, a seven-membered nitrogen-containing heterocycle. This compound is typically found in a powdered form and is used in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azepan-2-yl)ethan-1-ol hydrochloride can be achieved through several synthetic routes. One common method involves the reaction of 1,6-hexanediol with p-toluenesulfonic acid to form 1,6-di(p-toluenesulfonate)hexane, which is then reacted with ethanolamine to produce 2-(Azepan-2-yl)ethanol . The final step involves the conversion of 2-(Azepan-2-yl)ethanol to its hydrochloride salt by reacting it with hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for high yield and purity, often involving purification steps such as recrystallization and distillation to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-(Azepan-2-yl)ethan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce amines .
Scientific Research Applications
2-(Azepan-2-yl)ethan-1-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(Azepan-2-yl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(Azepan-1-yl)ethanol: A similar compound with a slightly different structure, often used in similar applications.
N-(2-Hydroxyethyl)hexamethyleneimine: Another related compound with similar chemical properties.
Uniqueness
2-(Azepan-2-yl)ethan-1-ol hydrochloride is unique due to its specific structure and the presence of the hydrochloride salt, which can influence its solubility and reactivity. This uniqueness makes it suitable for specific applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
2-(azepan-2-yl)ethanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO.ClH/c10-7-5-8-4-2-1-3-6-9-8;/h8-10H,1-7H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYXZTKFDNPBPES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(NCC1)CCO.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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